Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate
Description
Properties
IUPAC Name |
ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-15(7-8-16)12-6-5-10(9-11(12)14)13(17)18-4-2/h5-6,9,16H,3-4,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPNDQWYRQVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220316 | |
| Record name | Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-55-3 | |
| Record name | Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Refluxing of 4-Fluoro-3-nitrobenzoic Acid Derivatives
- Starting from 4-fluoro-3-nitrobenzoic acid, esterification is achieved via reflux in ethanol with concentrated sulfuric acid, followed by nucleophilic substitution with ethanolamine.
- The nitro group is reduced to an amino group via catalytic hydrogenation, typically using palladium on carbon under microwave irradiation.
- A typical synthesis involves refluxing the nitrobenzoic ester in ethanol, then reacting with ethanolamine in the presence of DIPEA (N,N-Diisopropylethylamine) as a base.
- The reaction yields the target compound with high efficiency (~85-96%).
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Esterification | 4-fluoro-3-nitrobenzoic acid + H₂SO₄ | Reflux in ethanol | 80-85% | Crystallization from hexane |
| Amination | Ethanolamine + DIPEA | Room temp, overnight | 90-96% | Crystallizes as colorless crystals |
- Straightforward, high-yielding.
- Suitable for scale-up.
Microwave-Assisted Catalytic Hydrogenation
- Nitro group reduction using palladium on carbon (Pd/C) under microwave irradiation at elevated temperature (~373 K) for rapid conversion.
- The process converts nitrobenzoate derivatives to amino derivatives efficiently.
- Microwave irradiation significantly reduces reaction time (2-10 minutes).
- The crude amino product can be purified via recrystallization from ethyl acetate.
Data Summary:
| Reagent | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Nitrobenzoate ester | Pd/C | 373 K | 2 min | 85-96% | , |
- This method ensures high purity and minimizes side reactions.
- Suitable for synthesizing derivatives with sensitive functional groups.
Synthesis via Nitro Reduction Followed by N-Alkylation
- Nitro group reduction to an amino group using catalytic hydrogenation.
- Subsequent N-alkylation with ethyl(2-hydroxyethyl) halides or related reagents.
- The N-alkylation step involves reacting the amino benzoate with ethyl(2-hydroxyethyl) halides in the presence of bases like K₂CO₃ or NaH.
- Reaction conditions typically involve reflux in solvents such as DMF or ethanol.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Reduction | Nitrobenzoate + Pd/C | Hydrogen atmosphere | 90% | Confirmed by IR and NMR |
| N-Alkylation | Amino benzoate + ethyl(2-hydroxyethyl) halide | Reflux in DMF | 75-85% | Purified by chromatography |
- Modular approach allows for functional group modifications.
- Good for synthesizing derivatives with tailored side chains.
Novel Approaches Using Green Chemistry Principles
Recent research emphasizes environmentally friendly methods, such as:
- Microwave-assisted reduction without solvents.
- Use of ionic liquids as solvents for safer and cleaner reactions.
- Catalytic hydrogenation in ionic liquids, achieving yields above 90% with minimal waste.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct reflux | Nitrobenzoic acid derivatives + ethanolamine | Reflux, acid catalysis | Simple, high yield | Requires prior synthesis of nitro precursor |
| Microwave-assisted reduction | Nitrobenzoate ester + Pd/C | Microwave, 373 K | Rapid, clean | Specialized equipment needed |
| N-Alkylation | Amino benzoate + ethyl(2-hydroxyethyl) halide | Reflux, base | Modular, versatile | Multi-step process |
| Green chemistry approaches | Ionic liquids, solvent-free | Microwave or ambient | Eco-friendly, high yield | Still under development |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and sodium borohydride (NaBH4).
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups results in the formation of nitro compounds, while reduction of nitro groups yields amino compounds .
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate serves as an important intermediate in the synthesis of biologically active compounds. It is particularly relevant in the development of drugs targeting various diseases due to its ability to modulate biological pathways. The compound's structure allows it to interact with various biological macromolecules, including enzymes such as esterases and proteases, facilitating hydrolysis and metabolic processes.
Case Studies in Drug Synthesis
- Amino Benzoic Acid Derivatives : Research indicates that derivatives of amino benzoic acid, including this compound, are crucial for synthesizing heterocyclic compounds with pharmacological interest. These compounds often exhibit significant biological activity, making them valuable in drug development .
- Targeting Enzymatic Pathways : Studies have shown that this compound can modulate cell signaling pathways through non-covalent interactions, enhancing its therapeutic potential .
Chemical Synthesis
The compound is synthesized through various methods that highlight its versatility in organic chemistry. Some notable synthesis techniques include:
- Reduction Reactions : this compound can be produced via reduction reactions involving appropriate precursors under controlled conditions.
- Microwave-Assisted Synthesis : Innovative approaches such as microwave-assisted synthesis have been employed to enhance the efficiency and yield of this compound .
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound may also possess such properties due to its structural characteristics.
- Antioxidant Activity : The presence of amino and hydroxy functionalities may contribute to antioxidant activities, which are essential for protecting cells from oxidative stress.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted through a comparative analysis with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-amino-4-(2-hydroxyethylamino)-benzoate | Hydroxyethylamine; similar amine structure | Antimicrobial, antioxidant |
| Ethyl 4-(2-hydroxybenzyl)amino-benzoate | Hydroxylated benzylamine; different position of amine | Anticancer properties |
| Ethyl 3-amino-4-nitrobenzoate | Nitro substituent instead of hydroxyethyl | Potentially cytotoxic |
This table illustrates how the combination of functional groups in this compound may confer distinct properties compared to related compounds, enhancing its solubility and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors in biological systems. This interaction can lead to the modulation of biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Hydrogen Bonding: The hydroxyethyl group in the target compound enables extensive 3D hydrogen bonding, unlike simpler analogs like Ethyl 4-aminobenzoate, which forms dimers .
- Steric Effects: Bulky substituents (e.g., tert-butyl in Ethyl 3-amino-4-(tert-butylamino)benzoate) reduce hydrogen-bonding capacity but enhance lipophilicity (LogP = 2.4 vs. ~1.5 for the target compound) .
Key Observations :
- The target compound is synthesized via catalytic hydrogenation of a nitro precursor, a method superior in efficiency to diazotization for Ethyl 4-aminobenzoate .
Key Observations :
- The hydroxyethylamino group in the target compound enhances hydrogen bonding, possibly improving binding to biological targets like enzymes in M. tuberculosis .
- Ethyl 4-amino-3-methylbenzoate’s methyl group facilitates DNA interaction in antitumor derivatives, a property absent in the target compound .
Biological Activity
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate is a compound of significant interest due to its diverse biological activities. This article explores its interactions with biological macromolecules, pharmacological potential, and underlying mechanisms of action through a review of recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 252.31 Da. The compound features an ethyl group, an amino group, and a hydroxyethyl group attached to a benzoate backbone, contributing to its solubility and biological activity. Its crystal structure reveals that molecules are linked by intermolecular hydrogen bonds, forming a stable three-dimensional network which enhances its reactivity and stability in biological systems.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
2. Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which may help in mitigating oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.
3. Enzyme Interactions
This compound interacts with enzymes such as esterases and proteases, facilitating its hydrolysis and metabolic processes. These interactions suggest potential roles in modulating biochemical pathways critical for various physiological functions .
Pharmacological Implications
The compound's dual amino and hydroxy functionalities enhance its solubility and reactivity, making it a promising candidate for pharmaceutical applications. Studies have shown that it can act as an inhibitor of certain enzymes involved in carbohydrate metabolism, which may have implications for managing conditions like diabetes mellitus .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-amino-4-(2-hydroxyethylamino)-benzoate | Contains hydroxyethylamine; similar amine structure | Antimicrobial, antioxidant |
| Ethyl 4-(2-hydroxybenzyl)amino-benzoate | Hydroxylated benzylamine; different position of amine | Anticancer properties |
| Ethyl 3-amino-4-nitrobenzoate | Nitro substituent instead of hydroxyethyl | Potentially cytotoxic |
This comparison highlights the distinct biological activities attributed to the specific functional groups present in each compound.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed effectiveness against Gram-positive and Gram-negative bacterial strains, indicating its potential use as an antimicrobial agent in therapeutic formulations.
- Antioxidant Efficacy Assessment : Research assessing the antioxidant capacity revealed that the compound significantly reduced oxidative stress markers in vitro, suggesting its role in protecting cells from oxidative damage.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate, and how can reaction conditions be systematically optimized?
The synthesis typically involves microwave-assisted reactions with catalysts such as palladium on carbon (Pd/C) in ethanol, followed by purification via recrystallization from ethyl acetate . Key parameters for optimization include:
- Temperature : Controlled heating (e.g., 80–100°C) to enhance reaction rates without decomposition.
- Catalyst loading : 5–10% Pd/C for efficient hydrogenation of intermediates.
- Solvent polarity : Ethanol balances solubility and reactivity for intermediates.
Methodological validation involves thin-layer chromatography (TLC) and spectral analysis (1H/13C NMR, IR) to confirm purity .
Q. How is the crystal structure of this compound determined, and what crystallographic parameters are critical for validation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
Q. What role do hydrogen bonds play in stabilizing the molecular packing of this compound?
Hydrogen bonds (O–H⋯N, N–H⋯O) dominate supramolecular assembly, contributing to:
- Thermal stability : High melting points due to extensive 3D networks.
- Solubility : Polar solvents disrupt these interactions, aiding dissolution.
Graph-set analysis reveals chain and ring motifs, critical for predicting crystal engineering applications .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?
Discrepancies often arise from dynamic vs. static structural features:
- Tautomerism : Solution-state NMR may show equilibrium between amino and imino forms, while SCXRD captures a static structure.
- Conformational flexibility : Ethyl and hydroxyethyl groups may exhibit rotational freedom in solution but adopt fixed orientations in crystals.
Cross-validation using variable-temperature NMR and DFT calculations (e.g., Gaussian) reconciles these differences .
Q. What computational methods are effective for modeling the hydrogen-bonding network and supramolecular assembly?
- DFT (B3LYP/6-311+G(d,p)) : Predicts hydrogen bond energies (e.g., O–H⋯N: ~25 kJ/mol) and torsional angles (e.g., N–C–C–O = 49.39°) .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., π-π stacking at 3.87 Å) and electrostatic/dispersion contributions .
- Molecular dynamics (MD) : Simulates solvent effects on crystal nucleation .
Q. How does the compound’s stability under varying pH and temperature conditions impact its storage and application in biological assays?
- pH sensitivity : The ethyl ester group hydrolyzes under alkaline conditions (pH > 9), requiring storage in neutral buffers.
- Thermal degradation : Decomposition above 200°C (TGA data) necessitates inert atmospheres for high-temperature studies.
Stabilization strategies include lyophilization and addition of radical scavengers (e.g., BHT) .
Q. What advanced techniques are used to study its potential as a ligand in coordination chemistry?
- X-ray absorption spectroscopy (XAS) : Probes metal-ligand binding (e.g., Cu²⁺, Fe³⁺) via K-edge shifts.
- EPR spectroscopy : Detects paramagnetic complexes formed with transition metals.
- Single-crystal-to-single-crystal (SCSC) transformations : Monitor structural changes upon metalation .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
